8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
This compound is a substituted 1,3,8-triazaspiro[4.5]decane-2,4-dione derivative featuring a benzodioxole carbonyl group at the 8-position and a 4-chlorophenylmethyl substituent at the 3-position. Its molecular formula is C22H20ClN3O5, with a molecular weight of 441.87 g/mol.
Structurally, the benzodioxole moiety provides electron-rich aromaticity, while the 4-chlorophenyl group introduces halogen-mediated hydrophobic interactions. This compound is part of a broader class of triazaspiro derivatives investigated for diverse therapeutic targets, including HIF prolyl hydroxylase inhibition (for anemia) and central nervous system (CNS) receptor modulation .
Properties
IUPAC Name |
8-(1,3-benzodioxole-5-carbonyl)-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O5/c23-16-4-1-14(2-5-16)12-26-20(28)22(24-21(26)29)7-9-25(10-8-22)19(27)15-3-6-17-18(11-15)31-13-30-17/h1-6,11H,7-10,12-13H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBLBKSCOYXZDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)C(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione” typically involves multi-step organic reactions. The starting materials often include benzodioxole derivatives, chlorophenylmethyl compounds, and triazaspirodecane precursors. Common synthetic routes may involve:
Formation of the Benzodioxole Moiety: This step involves the preparation of the benzodioxole ring through cyclization reactions.
Introduction of the Chlorophenylmethyl Group: This step typically involves nucleophilic substitution reactions.
Spirocyclization: The final step involves the formation of the spirocyclic structure through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
“8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, the compound is of interest for its potential therapeutic properties. It may be investigated for its efficacy in treating various diseases or conditions.
Industry
In the industrial sector, the compound may be used in the development of new materials or as a precursor for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of “8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares the target compound with structurally related analogs, focusing on substituents and key properties:
Notes:
- *Estimated values for the target compound based on structural similarity.
Research Findings and Data
Key Pharmacological Data (Comparative)
Physicochemical and ADME Profiles
- logP/logD : The 4-chloro analog’s higher logP vs. 4-fluoro (2.8 vs. 2.11) suggests better lipid membrane penetration but may necessitate formulation optimization for solubility .
- Polar Surface Area (PSA) : All analogs share a PSA of ~75.4 Ų, aligning with CNS drug candidates (optimal range: 60–90 Ų) .
Biological Activity
The compound 8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic molecule characterized by a unique spiro structure that may confer significant biological activity. Its structural features suggest potential applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic compounds.
Chemical Structure and Properties
This compound has a molecular formula of C17H16N4O3 and is identified by its CAS number 1021126-61-3 . Its structure includes:
- A triazaspiro framework , which enhances molecular stability and may influence biological interactions.
- A benzodioxole moiety , known for its diverse biological activities.
- A chlorophenyl group , which can enhance lipophilicity and biological efficacy.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anticancer properties. The following sections detail the findings from various studies.
Anticancer Activity
Research indicates that compounds with similar structural features to the target compound exhibit notable cytotoxic effects against various cancer cell lines. For instance:
- Benzodioxole derivatives have been shown to possess anticancer properties, with specific derivatives demonstrating significant cytotoxicity against human lung adenocarcinoma (A549) and rat glioma (C6) cells .
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1,3,8-Triazaspiro[4.5]decane-2,4-dione | Similar spiro structure | Antitumor activity |
| 8-Acetyl-1,3,8-triazaspiro[4.5]decane | Acetyl group instead of benzodioxole | Antimicrobial properties |
| 2H-Benzodioxole derivatives | Contains benzodioxole moiety | Diverse biological activities |
The presence of the benzodioxole moiety is particularly noteworthy as it has been linked to various mechanisms of action against cancer cells, including apoptosis induction and inhibition of DNA synthesis .
Mechanistic Studies
Studies have explored the mechanisms underlying the anticancer activity of related compounds:
- Apoptosis Induction : Certain benzodioxole derivatives have been shown to increase early and late apoptosis in cancer cell lines, indicating a potential pathway through which these compounds exert their effects .
- Mitochondrial Membrane Potential Disruption : Compounds similar to the target have demonstrated the ability to disturb mitochondrial membrane potential, leading to cell death in cancer cells .
Case Studies
A recent study focused on synthesizing new benzodioxole-based thiosemicarbazone derivatives revealed that one derivative significantly inhibited cell growth in A549 and C6 cell lines while maintaining low toxicity to normal NIH/3T3 mouse embryonic fibroblast cells. This suggests a favorable therapeutic index for compounds containing similar structures .
In Vitro Evaluation
The synthesized compounds were evaluated for their cytotoxic potency against multiple human cancer cell lines. The results indicated that substituents on the benzene ring significantly influenced cytotoxicity, with certain modifications enhancing anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
